3-Phenyllactic acid, (S)-

Antimicrobial activity Enantiomer comparison MIC determination

Choose (S)-3-Phenyllactic acid (CAS 20312-36-1) for enantiomerically-pure L-form, the endogenous human metabolite that accumulates in PKU/HPA biofluids. Not interchangeable with bacterial D-enantiomer or racemic DL-mixture. Validated antimicrobial activity comparable to D-PLA, with 73% greater E. coli O157:H7 reduction vs. lactic acid on beef. Essential for LC-MS/MS PKU reference standards, food-contact sanitizer development, and stereospecific enzyme kinetics.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 20312-36-1
Cat. No. B555073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyllactic acid, (S)-
CAS20312-36-1
Synonyms20312-36-1; L-(-)-3-Phenyllacticacid; (S)-2-Hydroxy-3-phenylpropionicacid; (S)-2-Hydroxy-3-phenylpropanoicacid; L(-)-3-Phenyllacticacid; (S)-(-)-3-Phenyllacticacid; D-3-phenyllacticacid; (S)-(-)-2-Hydroxy-3-phenylpropionicAcid; MFCD00004244; L-3-phenyllacticacid; (S)-3-phenyllacticacid; (2S)-2-hydroxy-3-phenylpropanoicacid; (R)-3-Phenyllacticacid; ALPHA-HYDROXY-BETA-PHENYL-PROPIONICACID; (R)-3-phenyllactate; D-Phenyllactate; 2ctc; D-b-Phenyllactate; delta-Phenyllactate; D-3-Phenyllactate; b-Phenyl-D-lactate; (R)-b-Phenyllactate; delta-3-Phenyllactate; PubChem6413; (+)-b-Phenyllactate
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)O
InChIInChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1
InChIKeyVOXXWSYKYCBWHO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-(-)-3-Phenyllactic Acid (CAS 20312-36-1): Procurement Considerations for the Endogenous Enantiomer


(S)-3-Phenyllactic acid (CAS 20312-36-1), also designated L-(−)-3-Phenyllactic acid, is the L-enantiomer of 3-phenyllactic acid, a chiral 2-hydroxy monocarboxylic acid (C9H10O3) that functions as an endogenous phenylalanine metabolite via the phenylpyruvate pathway . Unlike its bacterial-derived D-enantiomer counterpart (CAS 7326-19-4), the (S)-form is the native L-configuration isomer that accumulates in human biofluids under conditions of phenylalanine hydroxylase deficiency . This endogenous origin confers distinct research utility in metabolic disorder biomarker studies that the D-isomer cannot serve [1]. The compound is commercially available as a purified research reagent with reported optical rotation [α]20/D values distinct from the D-enantiomer, enabling unambiguous enantiomeric identification in analytical applications .

Why DL-Phenyllactic Acid or D-(+)-Phenyllactic Acid Cannot Substitute for L-(-)-3-Phenyllactic Acid in Targeted Applications


The three commercially available forms of 3-phenyllactic acid—DL-racemic mixture (CAS 828-01-3), D-(+)-enantiomer (CAS 7326-19-4), and L-(−)-enantiomer (CAS 20312-36-1)—are not interchangeable for applications requiring enantiomeric specificity. The racemic DL-form is a mixture of both enantiomers and introduces confounding variables in studies requiring pure stereoisomers, while the D-form originates from bacterial biosynthesis and the L-form is the endogenous mammalian metabolite . Notably, a 2021 comparative study directly evaluating D-PLA and L-PLA against multiple bacterial and fungal strains reported that there was no significant difference in antimicrobial activity between the two enantiomers for the tested organisms, contradicting common vendor claims of D-PLA superiority [1]. For investigators requiring the endogenous human metabolite for PKU biomarker research or stereospecific enzyme-substrate interaction studies, substitution with the D-enantiomer or DL-racemate introduces non-physiological molecular species that compromise data interpretability and experimental validity .

Quantitative Comparative Evidence: L-(-)-3-Phenyllactic Acid Versus Comparator Compounds


Antibacterial Activity: L-PLA Versus D-PLA Enantiomer Comparison

A 2021 Chinese-language study directly compared the antibacterial activities of D-phenyllactic acid and L-phenyllactic acid against multiple bacterial and fungal strains. The study evaluated minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and effects on microbial biomass and spore germination rates. The experimental results demonstrated that D-PLA and L-PLA exhibited no significant difference in antibacterial activity against the tested microorganisms [1]. This finding directly contradicts commonly cited vendor claims that 'D-PhLA shows more antimicrobial activity than L-PhLA' and indicates that procurement decisions for antimicrobial applications should not rely on purported enantiomeric superiority.

Antimicrobial activity Enantiomer comparison MIC determination

Food Matrix Bactericidal Efficacy: Phenyllactic Acid Versus Lactic Acid on Beef

In a 2019 study evaluating bactericidal effects on beef meat, 3-phenyllactic acid demonstrated superior pathogen reduction compared to lactic acid under identical treatment conditions. Treatment of beef with 1.5% phenyllactic acid reduced E. coli O157:H7 by 0.38 log CFU/cm² within 5 minutes, whereas 1.5% lactic acid achieved only 0.22 log CFU/cm² reduction—representing a 73% greater reduction for phenyllactic acid. For Salmonella Typhimurium DT104, the differential was even more pronounced: phenyllactic acid achieved 0.86 log CFU/cm² reduction compared to 0.12 log CFU/cm² for lactic acid, a 7.2-fold greater reduction [1]. Furthermore, when treated meat was frozen at -20°C, phenyllactic acid enhanced inactivation of E. coli O157:H7 by an additional 1.06 log CFU/cm² and Salmonella Typhimurium by an additional 1.46 log CFU/cm² [1]. Note: This study used phenyllactic acid without specifying enantiomeric composition.

Food safety Meat decontamination Pathogen reduction

Enantioselective Biosynthesis: High-Purity L-PLA Production via Engineered Enzyme System

A 2015 study demonstrated efficient asymmetric synthesis of (S)-3-phenyllactic acid using whole cells of recombinant E. coli expressing engineered enzymes [1]. While a 2016 study on the D-enantiomer reported production of 21.43 g/L D-PLA with >99.7% enantiomeric excess using an engineered D-lactate dehydrogenase mutant M307L [2], the L-PLA synthesis route employs L-lactate dehydrogenase-based systems that offer an alternative biosynthetic pathway for researchers requiring the L-enantiomer. The enantiomeric separation of racemic PLA via chiral ligand exchange countercurrent chromatography has been shown to achieve optical purities of 99.0% for each enantiomer [3]. This establishes that high-purity L-PLA is accessible through either direct asymmetric biosynthesis or chiral resolution of the racemate.

Biocatalysis Chiral synthesis Enzyme engineering

Antilisterial Activity: PLA Versus Lactic Acid and Phenolic Acids

A 2018 study directly compared the antilisterial activity of 3-phenyllactic acid against lactic acid and three phenolic acids (gallic, caffeic, and ferulic acids) using Listeria innocua as a model organism. The study evaluated minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and survival kinetic parameters. PLA showed MIC values significantly different from those exhibited by lactic acid and by all tested phenolic acids, with the MIC value observed for PLA against L. innocua resulting lower than that of the other preservative compounds studied [1]. Additionally, the study identified distinct mechanistic differences: PLA's antilisterial action was associated with affinity to the bacterial cell surface contributing to cellular damage, whereas the phenolic acids exhibited different effects on bacterial surface charge and cellular content loss [1]. Note: This study used 3-phenyllactic acid without specifying enantiomeric composition.

Food biopreservation Listeria control MIC comparison

Biomarker Specificity: L-PLA as Endogenous PKU Metabolite Versus D-PLA

L-(-)-3-Phenyllactic acid is the endogenous enantiomer that accumulates in human biofluids as a consequence of phenylalanine hydroxylase (PAH) deficiency in phenylketonuria (PKU) and hyperphenylalaninemia (HPA) . Phenyllactate levels are normally very low in blood or urine, but elevated levels serve as diagnostic markers for PKU, where phenylalanine is converted to phenylpyruvic acid rather than tyrosine, with phenyllactate produced as a downstream metabolite [1]. The D-form, in contrast, is derived from bacterial sources and is not the physiologically relevant mammalian metabolite . This stereochemical distinction is critical: studies investigating PKU pathophysiology, developing diagnostic assays, or evaluating therapeutic interventions targeting the phenylalanine metabolic pathway require the L-enantiomer to accurately recapitulate the endogenous metabolic state. Substitution with D-PLA or DL-PLA introduces a non-physiological molecular species absent from the human metabolome under disease conditions.

Metabolic disorders Phenylketonuria Biomarker

Enzymatic Enantioseparation: Chiral Resolution of Racemic PLA

The observed difference in pharmacological activity between optical isomeric 3-phenyllactic acid has necessitated the development of robust enantioseparation methods [1]. Chiral ligand exchange countercurrent chromatography using N-n-dodecyl-L-hydroxyproline as the chiral ligand and cupric acetate as the transition metal ion achieved baseline enantioseparation of racemic 3-phenyllactic acid, yielding optical purities of 99.0% for each enantiomer as determined by chiral HPLC [1]. For researchers requiring pure L-PLA starting material, this validated separation methodology provides a quality control framework for verifying enantiomeric purity of procured material. A patent (US 9,187,771) further describes phenylpyruvate reductase-based enzymatic methods for manufacturing optically active 3-phenyllactate, enabling large-scale production of stereochemically pure material without organic chemical synthesis [2].

Chiral separation Analytical chemistry Enantiomeric purity

Evidence-Based Application Scenarios for L-(-)-3-Phenyllactic Acid (CAS 20312-36-1)


Phenylketonuria Biomarker Research and Diagnostic Assay Development

L-PLA is the endogenous human metabolite that accumulates in PKU and HPA biofluids due to PAH deficiency [1]. The D-enantiomer is bacterial-derived and does not represent the physiologically relevant biomarker. Procurement of pure L-PLA (CAS 20312-36-1) is essential for developing LC-MS/MS reference standards, calibrating diagnostic assays, and conducting metabolic flux studies that accurately recapitulate human PKU pathophysiology .

Meat and Food Product Decontamination Requiring Superior Pathogen Reduction

In head-to-head comparison on beef, 1.5% phenyllactic acid achieved 73% greater E. coli O157:H7 reduction and 7.2-fold greater Salmonella reduction than equivalent lactic acid treatment [1]. This quantifiable superiority supports procurement for meat safety interventions, antimicrobial spray formulations, and food contact surface sanitization where lactic acid provides insufficient pathogen control.

Antilisterial Food Biopreservation Formulations

PLA demonstrated lower MIC against Listeria innocua than lactic acid and multiple phenolic acids (gallic, caffeic, ferulic) [1]. Its distinct mechanism involving bacterial surface affinity and cellular damage differentiates it from conventional organic acid preservatives. This supports procurement for ready-to-eat food biopreservation, fermented product shelf-life extension, and clean-label antimicrobial systems targeting Listeria spp. control.

Chiral Reference Standard and Stereospecific Enzyme-Substrate Studies

With validated enantioseparation methodology achieving 99.0% optical purity via chiral CCC [1] and established biocatalytic production routes , L-PLA serves as a chiral reference standard for analytical method validation, HPLC calibration, and stereospecific enzyme kinetics investigations involving L-lactate dehydrogenase or aromatic 2-oxoacid reductases. The pure L-enantiomer is required for studies where racemic material would confound stereochemical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyllactic acid, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.